17β-ジヒドロエクイリン

概要

説明

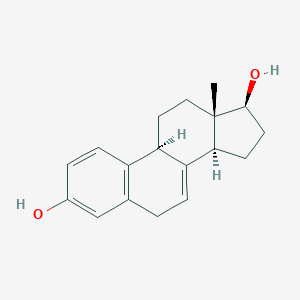

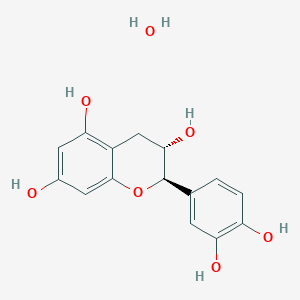

17beta-Dihydroequilin is a naturally occurring estrogen sex hormone found in horses. It is also used as a medication. As the C3 sulfate ester sodium salt, it is a minor constituent (1.7%) of conjugated estrogens (CEEs; brand name Premarin) .

Molecular Structure Analysis

The molecular formula of 17beta-Dihydroequilin is C18H22O2. It has an average mass of 270.366 Da and a mono-isotopic mass of 270.161987 Da .Physical And Chemical Properties Analysis

17beta-Dihydroequilin has a density of 1.2±0.1 g/cm3, a boiling point of 457.8±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C. Its enthalpy of vaporization is 75.7±3.0 kJ/mol, and it has a flash point of 217.2±23.3 °C. The index of refraction is 1.637, and it has a molar refractivity of 78.9±0.4 cm3 .科学的研究の応用

薬理学

17β-ジヒドロエクイリンは、エストロゲン、またはエストロゲン受容体(ER)であるERαとERβの作動薬です . それは、それぞれERαとERβに対して、エストラジオールの相対的結合親和性の約113%と108%を持っています . それは、ウマのエストロゲンの中で最もエストロゲン活性とエストロゲン効力が強いことを示しています .

薬物動態

17β-ジヒドロエクイリンの代謝クリアランス速度は、エストラジオールの580 L/日/m²に対して1,250 L/日/m²です . それは、エストラジオールの50%に対して、性ホルモン結合グロブリン(SHBG)に対するテストステロンの相対的結合親和性の約30%を持っています .

投薬

17β-ジヒドロエクイリンは、ウマで見られる自然発生のエストロゲン性ホルモンであり、薬剤でもあります . C3硫酸エステルナトリウム塩として、それは、結合型エストロゲン(CEE; 商標名プレマリン)のマイナーな成分(1.7%)です .

体内の変換

エストロンに次いで結合型エストロゲンの2番目の主要な成分であるエクイリンは、エストロンがエストラジオールに変換されるのと同様に、可逆的に17β-ジヒドロエクイリンに変換されます . 17β-ジヒドロエクイリンは、CEEのマイナーな成分に過ぎませんが、エストラジオールとともに、薬剤のエストロゲン活性に関連する最も重要なエストロゲンです .

選択的エストロゲン受容体モジュレーター(SERM)

17β-ジヒドロエクイリンは、サルの研究では、予想外にエストロゲン活性の選択的エストロゲン受容体モジュレーター(SERM)様プロファイルを明らかにしました

作用機序

Safety and Hazards

Like CEEs as a whole, 17beta-Dihydroequilin has disproportionate effects in certain tissues such as the liver and uterus. Equilin, the second major component of conjugated estrogens after estrone, is reversibly transformed into 17beta-Dihydroequilin analogously to the transformation of estrone into estradiol .

生化学分析

Biochemical Properties

17beta-Dihydroequilin acts as an estrogen, binding to estrogen receptors (ERs) such as ERα and ERβ . It has a relative binding affinity of approximately 113% and 108% for ERα and ERβ, respectively . This compound interacts with various biomolecules, including sex hormone-binding globulin (SHBG), with about 30% of the relative binding affinity of testosterone . The metabolic clearance rate of 17beta-Dihydroequilin is 1,250 L/day/m² .

Cellular Effects

17beta-Dihydroequilin influences cell function by acting as an agonist of estrogen receptors, leading to various cellular responses . It has been shown to have disproportionate effects in tissues such as the liver and uterus . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its estrogenic activity .

Molecular Mechanism

At the molecular level, 17beta-Dihydroequilin exerts its effects by binding to estrogen receptors, leading to the activation of these receptors and subsequent changes in gene expression . It has a higher estrogenic activity and potency compared to other equine estrogens . The compound’s interaction with estrogen receptors results in various physiological effects, including the regulation of reproductive and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 17beta-Dihydroequilin have been studied over time to understand its stability and degradation. The compound has a metabolic clearance rate of 1,250 L/day/m², indicating its rapid metabolism . Long-term studies have shown that 17beta-Dihydroequilin can maintain its estrogenic activity over extended periods, with significant effects on cellular function observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of 17beta-Dihydroequilin vary with different dosages. At lower doses, the compound exhibits estrogenic activity, while higher doses can lead to toxic or adverse effects . The threshold effects observed in these studies highlight the importance of dosage regulation to achieve the desired therapeutic outcomes without causing harm .

Metabolic Pathways

17beta-Dihydroequilin is involved in various metabolic pathways, including its conversion to equilin and other metabolites . The compound interacts with enzymes such as 17beta-hydroxysteroid dehydrogenase, which plays a crucial role in its metabolism . These metabolic pathways influence the levels of metabolites and the overall metabolic flux within the body .

Transport and Distribution

Within cells and tissues, 17beta-Dihydroequilin is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to SHBG and other transport proteins . This distribution affects its bioavailability and overall physiological effects .

Subcellular Localization

17beta-Dihydroequilin’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 17beta-Dihydroequilin exerts its effects in the appropriate cellular contexts .

特性

IUPAC Name |

13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLMJANWPUQQTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3563-27-7 | |

| Record name | NSC12170 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 17β-Dihydroequilin interact with estrogen receptors (ERs) and what are the downstream effects compared to 17β-estradiol?

A: 17β-Dihydroequilin, like other ring B unsaturated estrogens, exhibits differential interactions with ERα and ERβ. While its binding affinity for both ER subtypes is lower than that of 17β-estradiol, it demonstrates a higher preference for ERβ. [] This selective binding to ERβ leads to significant transcriptional activity, particularly in the presence of both ER subtypes. For instance, 17β-Dihydroequilin induced a 200% increase in secreted alkaline phosphatase activity when both ERα and ERβ were present, surpassing the activity observed with 17β-estradiol in the same context. [] This suggests that 17β-Dihydroequilin may exert its effects primarily through ERβ, particularly in tissues where both ER subtypes are expressed.

Q2: Can you elaborate on the potential therapeutic implications of the differential ER subtype activation by 17β-Dihydroequilin?

A: The preferential activation of ERβ by 17β-Dihydroequilin presents exciting opportunities for developing targeted hormone replacement therapies. [] Since ERβ is the predominant ER subtype in certain tissues, such as bone and the cardiovascular system, 17β-Dihydroequilin could potentially offer beneficial effects in these tissues with potentially fewer side effects associated with ERα activation. Further research is crucial to explore these possibilities and determine the clinical relevance of these findings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B196159.png)

![4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B196192.png)